UNC1999

Catalog No.
S546363
CAS No.
1431612-23-5
M.F
C33H43N7O2
M. Wt
569.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UNC1999

CAS Number

1431612-23-5

Product Name

UNC1999

IUPAC Name

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide

Molecular Formula

C33H43N7O2

Molecular Weight

569.7 g/mol

InChI

InChI=1S/C33H43N7O2/c1-7-8-24-15-23(6)37-33(42)28(24)19-35-32(41)27-16-26(17-30-29(27)20-36-40(30)22(4)5)25-9-10-31(34-18-25)39-13-11-38(12-14-39)21(2)3/h9-10,15-18,20-22H,7-8,11-14,19H2,1-6H3,(H,35,41)(H,37,42)

InChI Key

DPJNKUOXBZSZAI-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

UNC1999; UNC 1999; UNC-1999;

Canonical SMILES

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C

Description

The exact mass of the compound N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide is 569.34782 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cell Signaling Studies

Scientific Field: This application falls under the field of Cell Biology .

Summary of the Application: UNC1999 is used in cell signaling studies, specifically in the analysis of histone modifications. It is known to inhibit EZH2 and EZH1 histone-lysine N-methyltransferase activity .

Methods of Application: UNC1999 is typically used at concentrations ranging from 5 nM to 5 µM for a duration of 2-48 hours . In the studies, it was applied to HeLa cells and the changes in histone modifications were analyzed using Western blot .

Results or Outcomes: Research studies demonstrate that UNC1999 effectively blocks histone H3 lysine 27 (H3K27) methylation. It induces anti-proliferation, cell differentiation, and apoptosis, while exhibiting low cellular toxicity .

Application in Cancer Research

Scientific Field: This application is in the field of Oncology .

Summary of the Application: UNC1999 has been used in cancer research due to its ability to inhibit EZH2, an enzyme that plays a critical role in regulating gene expression and whose aberrant activity is linked to the onset and progression of cancer .

Methods of Application: UNC1999 inhibits EZH2 with an IC50 of 2nM and is over 1000-fold selective for other histone methyltransferases except EZH1 (22-fold selectivity). It inhibits H3K27 methylation in MCF10A cells with an IC50 of 124nM as measured by immunofluorescence .

Results or Outcomes: UNC1999 has shown to be effective in killing DB cells that harbor the EZH2 Y641N mutation. After an 8-day treatment of UNC1999, there was a significant change in H3K27me3, but no change in H3 or EZH2 .

Application in Chromatin Studies

Scientific Field: This application falls under the field of Molecular Biology .

Summary of the Application: UNC1999 has been used in studies involving chromatin, the complex of DNA and proteins that forms chromosomes within the nucleus of eukaryotic cells .

Methods of Application: UNC1999 is used as a small molecule inhibitor that blocks enhancer of zeste homolog 2 (EZH2), an enzyme that maintains closed polycomb chromatin . It is also tested alongside DNA-binding, transiently expressed activation-associated proteins (AAPs) that are known to support an open, transcriptionally active chromatin state .

Results or Outcomes: When cells carrying a polycomb-repressed transgene (luciferase) were treated with UNC1999, there was a loss of histone 3 lysine 27 trimethylation (H3K27me3), a silencing-associated chromatin feature, at the transgene . No crispr enhancement was observed with unc1999 treatment .

Application in Epigenetic Studies

Scientific Field: This application falls under the field of Epigenetics .

Summary of the Application: UNC1999 is used in epigenetic studies due to its ability to inhibit EZH2 and EZH1 histone-lysine N-methyltransferase activity . These enzymes play a crucial role in the methylation of histone H3 at lysine 27 (H3K27), a key epigenetic marker .

Methods of Application: UNC1999 is typically used at concentrations ranging from 5 nM to 5 µM for a duration of 2-48 hours . It is applied to cells and the changes in histone modifications are analyzed using techniques such as Western blot .

Results or Outcomes: Research studies demonstrate that UNC1999 effectively blocks histone H3 lysine 27 (H3K27) methylation . It induces anti-proliferation, cell differentiation, and apoptosis, while exhibiting low cellular toxicity .

Application in CRISPR Studies

Scientific Field: This application falls under the field of Genome Engineering .

Summary of the Application: UNC1999 has been used in studies involving the CRISPR/Cas9 system . It is used to investigate strategies to enhance Cas9 editing efficiency by artificially perturbing closed chromatin .

UNC1999 is a small molecule compound that functions as a potent and selective inhibitor of the histone methyltransferases Enhancer of Zeste Homolog 2 (EZH2) and EZH1. These enzymes are integral components of the Polycomb Repressive Complex 2, responsible for catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification associated with transcriptional repression. UNC1999 has been identified as the first orally bioavailable inhibitor of these enzymes, demonstrating significant efficacy in reducing H3K27me3 levels in various cancer cell lines, particularly those with mutations in EZH2, such as diffuse large B-cell lymphoma .

  • Wear appropriate personal protective equipment when handling unknown compounds.
  • Assume the molecule may have biological activity and handle it with care.

The primary mechanism of action for UNC1999 involves competitive inhibition of the cofactor S-Adenosyl-l-methionine (SAM), which is essential for the methylation activity of EZH2 and EZH1. By binding to the active site of these enzymes, UNC1999 prevents the transfer of methyl groups to histone substrates, thereby leading to a decrease in H3K27me3 levels. This inhibition results in the derepression of genes normally silenced by this epigenetic mark, facilitating alterations in gene expression profiles associated with tumorigenesis .

UNC1999 exhibits remarkable biological activity by selectively inhibiting the enzymatic functions of EZH2 and EZH1. It has an inhibitory concentration (IC50) of approximately 2 nM for EZH2, showcasing its potency compared to other histone methyltransferases, where it shows over 1,000-fold selectivity . In cellular assays, UNC1999 has been shown to effectively reduce H3K27 trimethylation and dimethylation, leading to significant growth inhibition in various cancer cell lines, particularly those with specific mutations in EZH2 .

UNC1999 serves as a valuable tool in cancer research due to its ability to modulate epigenetic states through selective inhibition of EZH2 and EZH1. Its applications include:

  • Cancer Therapeutics: As a potential treatment for cancers characterized by overactive EZH2 or EZH1, such as certain lymphomas and leukemias.
  • Research Tool: Used in studies investigating the role of histone methylation in gene regulation and cancer biology.
  • Biomarker Studies: Assists in identifying biomarkers associated with response to EZH2 inhibition and understanding resistance mechanisms .

Studies have demonstrated that UNC1999 interacts selectively with EZH2 and EZH1, leading to significant alterations in gene expression profiles. For instance, treatment with UNC1999 results in decreased levels of H3K27me3 at distal regulatory elements while preserving some levels at proximal promoters. This selective action underscores its utility as a research probe for dissecting the functional roles of these methyltransferases in various biological contexts .

Several compounds share structural or functional similarities with UNC1999. Below is a comparison highlighting its uniqueness:

CompoundMechanismSelectivityIC50 (nM)Notable Features
UNC2400Inactive analogLow selectivity>1000Used as a negative control
EPZ005687Inhibits EZH2Moderate selectivity~10Non-oral bioavailability
GSK126Inhibits EZH2High selectivity~0.5Focused on specific cancer types
A-395Inhibits both EZH2 and EEDModerate selectivity~50Dual target approach

UNC1999 is distinguished by its oral bioavailability and high potency against both wild-type and mutant forms of EZH2, making it an essential compound for both therapeutic and research applications .

Key Physical Properties:

PropertyValueSource
Boiling Point804.7 ± 65.0 °C (predicted)
Density1.23 ± 0.1 g/cm³ (predicted)
Solubility in DMSO15 mg/mL (clear solution)
Solubility in Ethanol0.1 mg/mL
pKa11.84 ± 0.10 (predicted)

The compound typically exists as a white-to-beige powder under standard conditions and is stable for at least one year when stored at 2–8°C .

Synthesis and Development History

UNC1999 was developed as part of efforts to target the histone methyltransferases EZH2 and EZH1, which are implicated in oncogenesis. Its synthesis involves a multi-step process starting with the coupling of a pyridone intermediate to an indazole-carboxamide backbone, followed by functionalization with isopropylpiperazine and propyl groups . Critical modifications during optimization included replacing a morpholinomethyl group with an isopropylpiperazine moiety to enhance selectivity for EZH2/EZH1 over other epigenetic targets .

The compound emerged as the first orally bioavailable dual inhibitor of EZH2 and EZH1, with IC₅₀ values of 2 nM and 45 nM, respectively, in enzymatic assays . Its development was driven by the need to address resistance mechanisms in diffuse large B-cell lymphoma (DLBCL) models harboring EZH2 mutations (e.g., Y641N, Y641F) . Key milestones include:

  • 2013: Initial characterization demonstrating >1,000-fold selectivity over non-epigenetic targets .
  • 2015: Validation in MLL-rearranged leukemia models, showing suppression of H3K27me3 and tumor growth .

Structure-Activity Relationship (SAR)

The SAR of UNC1999 highlights critical structural features governing its potency and selectivity (Table 2):

Structural FeatureRole in ActivityImpact of Modification
Pyridone coreBinds SAM pocket of EZH2/EZH1Methyl substitution at C6 enhances metabolic stability .
Indazole-carboxamideAnchors compound in substrate-binding grooveRemoval reduces enzymatic inhibition by >90% .
IsopropylpiperazineImproves oral bioavailabilityReplacement with morpholine abolishes EZH1 activity .
Propyl side chainOptimizes hydrophobic interactionsShorter chains (e.g., ethyl) reduce potency by 10-fold .

Docking studies reveal that UNC1999 forms hydrogen bonds with Asn688 and His689 in EZH2’s SET domain, critical for SAM competition . The isopropylpiperazine group mitigates off-target effects by avoiding interactions with kinases and GPCRs .

Molecular Interactions with Enhancer of Zeste Homolog 2 and Enhancer of Zeste Homolog 1

UNC1999 represents a pyridone indazole compound that establishes specific molecular interactions within the active sites of both Enhancer of Zeste Homolog 2 and Enhancer of Zeste Homolog 1 methyltransferases [3]. The compound binds to the S-adenosyl-L-methionine binding site of these enzymes through a series of critical hydrogen bonds and hydrophobic interactions [3]. Molecular docking studies have revealed that UNC1999 forms a key hydrogen bond between its central amide group and asparagine 688 within the Enhancer of Zeste Homolog 2 active site [3]. Additionally, the pyridone moiety of UNC1999 establishes two crucial hydrogen bonds with histidine 689, which are essential for maintaining high binding affinity [3].

The indazole ring system of UNC1999 is positioned within a hydrophobic pocket of the enzyme, contributing to the overall binding stability through van der Waals interactions [3]. The N-isopropyl piperazine substituent extends into the solvent-exposed region and does not participate in direct protein-ligand interactions, which explains the tolerance for modifications at this position [3]. The structural similarity between Enhancer of Zeste Homolog 2 and Enhancer of Zeste Homolog 1, particularly their 96% sequence identity in the SET domains, accounts for UNC1999's ability to bind both enzymes with high affinity [3].

The binding mode of UNC1999 to both Enhancer of Zeste Homolog 2 and Enhancer of Zeste Homolog 1 involves occupation of the cofactor binding site, which prevents the natural substrate S-adenosyl-L-methionine from accessing the catalytic center [3]. This competitive binding mechanism effectively blocks the methyltransferase activity of both enzymes by disrupting the essential cofactor-enzyme interaction required for histone H3 lysine 27 methylation [3].

S-Adenosyl-L-Methionine-Competitive Inhibition Mechanism

UNC1999 functions as a competitive inhibitor with respect to the cofactor S-adenosyl-L-methionine while demonstrating non-competitive behavior with the histone H3 peptide substrate [3]. Lineweaver-Burk plot analysis has definitively established this mechanism of action, showing that increasing concentrations of S-adenosyl-L-methionine dramatically affect the inhibitory potency of UNC1999, while varying histone H3 peptide concentrations have no significant impact on the compound's efficacy [3].

The S-adenosyl-L-methionine-competitive nature of UNC1999 inhibition reflects the compound's structural design, which specifically targets the cofactor binding pocket rather than the substrate binding groove [3]. This mechanism ensures that UNC1999 can effectively block methyltransferase activity by preventing the formation of the essential enzyme-cofactor complex required for methyl group transfer [3]. The competitive inhibition pattern indicates that UNC1999 and S-adenosyl-L-methionine compete for the same binding site on both Enhancer of Zeste Homolog 2 and Enhancer of Zeste Homolog 1 [3].

The non-competitive relationship with the histone H3 peptide substrate demonstrates that UNC1999 binding does not interfere with substrate recognition or binding, but rather blocks the catalytic mechanism by preventing cofactor engagement [3]. This selectivity for the cofactor binding site over the substrate binding region contributes to the compound's specificity and reduces the likelihood of off-target effects on other histone-binding proteins [3].

Binding Affinity and Kinetics

UNC1999 exhibits exceptional binding affinity for Enhancer of Zeste Homolog 2 with an inhibition constant (Ki) of 4.6 ± 0.8 nanomolar when competing with S-adenosyl-L-methionine [3]. The compound demonstrates an inhibitory concentration 50% (IC50) value of less than 10 nanomolar against wild-type Enhancer of Zeste Homolog 2 in cell-free enzymatic assays [1] [3]. For Enhancer of Zeste Homolog 1, UNC1999 shows an IC50 of 45 ± 3 nanomolar, representing approximately 10-fold lower potency compared to Enhancer of Zeste Homolog 2 [3] [17].

In cellular assays using MCF10A cells, UNC1999 reduces histone H3 lysine 27 trimethylation levels with an IC50 of 124 ± 11 nanomolar after 72 hours of treatment [3]. This cellular potency demonstrates effective target engagement within the intracellular environment and confirms the compound's ability to inhibit endogenous methyltransferase activity [3].

ParameterValueTarget Enzyme
Ki (S-adenosyl-L-methionine competitive)4.6 ± 0.8 nMEnhancer of Zeste Homolog 2
IC50 (enzymatic assay)<10 nMEnhancer of Zeste Homolog 2
IC50 (enzymatic assay)45 ± 3 nMEnhancer of Zeste Homolog 1
IC50 (cellular H3K27me3 reduction)124 ± 11 nMBoth enzymes

The binding kinetics of UNC1999 reflect tight binding to both target enzymes, with the compound demonstrating slow dissociation rates that contribute to sustained inhibitory effects [3]. The relatively small difference in binding affinity between the wild-type and mutant forms of Enhancer of Zeste Homolog 2 indicates that UNC1999 maintains its binding mode regardless of specific amino acid substitutions in the active site region [3].

Activity Against Wild-Type and Mutant Enhancer of Zeste Homolog 2 (Y641N, Y641F)

UNC1999 demonstrates remarkable potency against both wild-type and mutant forms of Enhancer of Zeste Homolog 2, particularly the Y641N and Y641F variants that are frequently observed in diffuse large B-cell lymphoma [3] [14]. The compound exhibits less than 5-fold difference in potency between wild-type Enhancer of Zeste Homolog 2 and the Y641N mutant, indicating that the tyrosine to asparagine substitution does not significantly impair UNC1999 binding [3]. Similarly, UNC1999 shows comparable potency against the Y641F mutant and wild-type enzyme, demonstrating that the tyrosine to phenylalanine substitution has minimal impact on inhibitor efficacy [14].

The Y641 mutations in Enhancer of Zeste Homolog 2 alter the enzyme's substrate specificity, with mutant forms showing enhanced activity toward dimethylated histone H3 lysine 27 substrates while displaying reduced activity on unmethylated and monomethylated substrates [14]. Despite these functional changes, UNC1999 maintains its inhibitory activity because it targets the S-adenosyl-L-methionine binding site rather than the substrate binding region where the Y641 mutations exert their primary effects [3] [14].

The consistent potency of UNC1999 across wild-type and mutant Enhancer of Zeste Homolog 2 variants makes it particularly valuable for therapeutic applications targeting cancers harboring these specific mutations [3]. The compound's ability to inhibit both normal and hyperactive mutant forms of the enzyme ensures comprehensive blockade of histone H3 lysine 27 methylation regardless of the mutation status [14].

Structural analysis suggests that the Y641 position is located in the substrate binding region and does not directly interact with the S-adenosyl-L-methionine binding pocket where UNC1999 binds [14]. This spatial separation explains why mutations at position 641 do not significantly affect UNC1999's binding affinity or inhibitory potency [3] [14].

Dual Inhibition Properties of Enhancer of Zeste Homolog 2 and Enhancer of Zeste Homolog 1

UNC1999 represents the first orally bioavailable inhibitor capable of potently targeting both Enhancer of Zeste Homolog 2 and Enhancer of Zeste Homolog 1 methyltransferases simultaneously [3]. This dual inhibition capability distinguishes UNC1999 from other selective Enhancer of Zeste Homolog 2 inhibitors that show greater than 50-fold selectivity against Enhancer of Zeste Homolog 1 [3]. The compound achieves this dual activity while maintaining excellent selectivity against other methyltransferases, demonstrating greater than 10,000-fold selectivity over 15 other lysine, arginine, and DNA methyltransferases [3] [17].

The dual inhibition properties of UNC1999 stem from the high sequence homology between Enhancer of Zeste Homolog 2 and Enhancer of Zeste Homolog 1, particularly the 96% identity in their catalytic SET domains [3]. This structural similarity allows UNC1999 to bind effectively to both enzymes using the same molecular recognition elements, including the critical hydrogen bonds with asparagine 688 and histidine 689 [3].

Target ClassSelectivityReference
Enhancer of Zeste Homolog 2 vs Enhancer of Zeste Homolog 1~22-fold preference for EZH2 [3] [17]
Both enzymes vs other lysine methyltransferases>10,000-fold [3] [17]
Both enzymes vs arginine methyltransferases>10,000-fold [3] [17]
Both enzymes vs DNA methyltransferases>10,000-fold [3] [17]

The biological significance of dual Enhancer of Zeste Homolog 2 and Enhancer of Zeste Homolog 1 inhibition relates to the complementary roles these enzymes play in maintaining histone H3 lysine 27 methylation states [3]. While Polycomb Repressive Complex 2 containing Enhancer of Zeste Homolog 2 exhibits higher catalytic activity, Polycomb Repressive Complex 2 containing Enhancer of Zeste Homolog 1 contributes to methylation maintenance, particularly in non-dividing cells [3]. The dual inhibition approach ensures comprehensive blockade of histone H3 lysine 27 methylation by targeting both enzymatic contributors to this epigenetic modification [3].

TargetIC50 (nM)Selectivity vs EZH2Notes
EZH2<10ReferenceWild-type enzyme
EZH145 ± 3~10-foldDual inhibitor activity
EZH2 Y641N~2-fold higher than WT<5-foldMutant form
EZH2 Y641FSimilar to WTSimilarMutant form
Other Methyltransferases (15 targets)>100,000>10,000-foldLysine, arginine, DNA methyltransferases

When tested against a comprehensive panel of 15 other lysine, arginine, and DNA methyltransferases, UNC1999 demonstrated exceptional selectivity with IC50 values exceeding 100,000 nanomolar for all tested enzymes, representing more than 10,000-fold selectivity for EZH2 over these alternative targets [1]. This remarkable selectivity profile ensures that the observed biological effects of UNC1999 can be confidently attributed to EZH2 and EZH1 inhibition rather than off-target methyltransferase activities.

Cross-Reactivity with Non-Epigenetic Targets

The assessment of UNC1999 cross-reactivity with non-epigenetic targets reveals a favorable selectivity profile that supports its utility as a chemical probe. Given that UNC1999 functions as a SAM-competitive inhibitor, comprehensive evaluation against adenine nucleoside-binding proteins was particularly important [1].

Table 2: UNC1999 Cross-Reactivity with Non-Epigenetic Targets

Target ClassNumber of TargetsActivity/InhibitionKi (nM)Selectivity vs EZH2
Kinases50≤20% at 10,000 nMNot determined>200-fold
GPCRs/Transporters/Ion Channels44≤50% at 10,000 nM (40/44)Not determined>200-fold
Sigma11>50% at 10,000 nM4,700>200-fold
Sigma21>50% at 10,000 nM65~6-fold
Histamine H31>50% at 10,000 nM300>200-fold
NET (Norepinephrine Transporter)1>50% at 10,000 nM1,500>200-fold

Kinase selectivity assessment involved testing UNC1999 against a panel of 50 representative kinases. The compound demonstrated excellent selectivity, showing no more than 20 percent inhibition at 10,000 nanomolar against all tested kinases [1]. This finding is particularly significant given the structural similarity between SAM and ATP-binding sites in kinases, confirming that UNC1999 does not significantly interfere with kinase signaling pathways.

The compound was further evaluated using the National Institute of Mental Health Psychoactive Drug Screen Program selectivity panel, which comprises 44 G-protein-coupled receptors, transporters, and ion channels [1]. UNC1999 showed no more than 50 percent inhibition at 10,000 nanomolar against 40 of the 44 targets tested, demonstrating broad selectivity across these diverse protein classes [1].

Four targets showed greater than 50 percent inhibition at 10,000 nanomolar, prompting detailed Ki determinations through radioligand binding assays [1]. These targets included sigma1 receptor (Ki = 4,700 nanomolar), sigma2 receptor (Ki = 65 nanomolar), histamine H3 receptor (Ki = 300 nanomolar), and norepinephrine transporter (Ki = 1,500 nanomolar) [1]. With the exception of sigma2 receptor, UNC1999 maintained greater than 200-fold selectivity for EZH2 over these off-targets [1].

Functional assays were conducted for histamine H3 receptor to determine whether the observed binding translated to functional activity. UNC1999 did not display any agonist or antagonist activities at concentrations up to 1,000 nanomolar, indicating that the binding interaction does not result in functional modulation of this receptor [1]. Functional assays for sigma2 receptor could not be performed due to the unknown nature of these assays at the time of the study [1].

UNC2400: Development as a Negative Control Compound

The development of UNC2400 represents a strategic approach to creating an ideal negative control compound for cell-based studies involving UNC1999. The design rationale was based on detailed molecular docking studies and structure-activity relationships derived from the UNC1999 binding model [1].

UNC2400 was designed by introducing two specific N-methyl modifications to the UNC1999 structure: one at the secondary amide and another at the pyridone moiety [1]. These modifications were strategically chosen to disrupt critical hydrogen bonding interactions identified through docking studies with the EZH2 SET domain structure [1]. The docking model suggested that these N-methyl groups would abolish the hydrogen bond between the secondary amide and Asn688, and impair the hydrogen bonds between the pyridone and His689 [1].

Table 3: UNC2400 vs UNC1999 Comparison

CompoundEZH2 IC50 (nM)EZH1 IC50 (nM)EZH2 Y641F IC50 (nM)Potency DifferenceCellular H3K27me3 ReductionPurpose
UNC1999<1045 ± 3Similar to WTReferenceIC50 = 124 ± 11 nMActive inhibitor
UNC240013,000 ± 3,00062,000 ± 7,000>200,000>1,000-fold less potentLittle to no activityNegative control

The biochemical characterization of UNC2400 confirmed the successful achievement of the design objectives. UNC2400 displayed an IC50 of 13,000 ± 3,000 nanomolar against EZH2 in the radioactive biochemical assay, representing more than 1,000-fold reduced potency compared to UNC1999 [1]. Against EZH1, UNC2400 showed even weaker activity with an IC50 of 62,000 ± 7,000 nanomolar [1]. For the EZH2 Y641F mutant, UNC2400 demonstrated IC50 values exceeding 200,000 nanomolar, indicating virtually no inhibitory activity [1].

Cellular studies confirmed that UNC2400 functions as an effective negative control. In the H3K27me3 immunofluorescence In-Cell Western assay using MCF10A cells, UNC2400 showed little to no activity in reducing H3K27me3 levels, contrasting sharply with UNC1999 which achieved an IC50 of 124 ± 11 nanomolar [1]. Similarly, in DB cell proliferation assays, UNC2400 at 3,000 nanomolar for 8 days had negligible effects on cell proliferation, while UNC1999 at the same concentration significantly inhibited cell growth [1].

The selectivity profile of UNC2400 against other methyltransferases was also evaluated, showing negligible activities against the same panel of 15 methyltransferases tested for UNC1999 [1]. Interestingly, UNC2400 exhibited similar cellular toxicity to UNC1999 in resazurin reduction assays (EC50 = 27,500 ± 1,300 nanomolar versus 19,200 ± 1,200 nanomolar for UNC1999), suggesting that the observed low-level cellular toxicity is not due to EZH2 or EZH1 inhibition [1].

The high structural similarity between UNC1999 and UNC2400, combined with their dramatic difference in potency, makes this compound pair exceptionally valuable for distinguishing between on-target and off-target effects in biological studies [1] [2].

Comparative Analysis with Other EZH2 Inhibitors

UNC1999 occupies a unique position among EZH2 inhibitors due to its distinctive pharmacological and selectivity characteristics. A comprehensive comparison with other established EZH2 inhibitors reveals both similarities and important differences that define its therapeutic potential [1] [3] [4].

Table 4: Comparative Analysis with Other EZH2 Inhibitors

InhibitorEZH2 IC50 (nM)EZH1 IC50 (nM)EZH2/EZH1 SelectivityOral BioavailabilityMechanismKey Feature
UNC1999<1045~10-foldYesSAM-competitiveDual EZH2/EZH1 inhibitor
EPZ00568754 ± 5Not specified≥50-foldNoSAM-competitiveFirst EZH2 inhibitor
GSK12610Not specified≥50-foldNoSAM-competitiveHigh EZH2 selectivity
El1Not specifiedNot specified≥50-foldNot reportedSAM-competitiveHigh EZH2 selectivity

All four inhibitors share a common mechanism of action as SAM-competitive inhibitors and utilize similar pyridone indazole or indole scaffolds [1] [5] [6] [7]. This mechanistic similarity reflects the successful targeting of the SAM-binding site within the EZH2 SET domain, which has proven to be an effective strategy for EZH2 inhibition.

The most significant distinguishing feature of UNC1999 is its dual inhibitory activity against both EZH2 and EZH1. While EPZ005687, GSK126, and El1 demonstrate at least 50-fold selectivity for EZH2 over EZH1, UNC1999 maintains only approximately 10-fold selectivity, resulting in significant EZH1 inhibitory activity [1]. This dual inhibition profile may provide therapeutic advantages in disease contexts where both PRC2-EZH2 and PRC2-EZH1 complexes contribute to H3K27 methylation [1] [2].

UNC1999 represents the first orally bioavailable EZH2 inhibitor, providing a significant advantage for chronic animal studies and potential clinical applications [1]. EPZ005687 was reported to lack sufficient pharmacokinetic properties for animal studies, while GSK126 has only been used via intraperitoneal administration [1]. The oral bioavailability of UNC1999 makes chronic dosing studies more practical and eliminates complications associated with repeated injections.

Potency comparisons reveal that UNC1999 demonstrates the highest in vitro potency against EZH2, with IC50 values below 10 nanomolar, comparable to GSK126 and superior to EPZ005687 [1]. This high potency translates to effective cellular activity, with UNC1999 demonstrating robust H3K27me3 reduction and selective killing of EZH2-mutant DLBCL cells [1] [2].

Research has indicated that EZH1/2 dual inhibitors may show superior antitumor efficacy compared to EZH2-selective inhibitors in certain cancer models [4] [8]. In peripheral T-cell lymphoma models, dual inhibitors demonstrated greater anti-growth effects than EZH2-selective inhibitors, suggesting potential therapeutic advantages for the dual inhibition approach employed by UNC1999 [8].

Studies comparing UNC1999 directly with GSK126 in mixed lineage leukemia-rearranged cell lines have demonstrated that only UNC1999 effectively inhibited H3K27me3 and suppressed cell proliferation, while GSK126 was ineffective [2]. This finding supports the hypothesis that cancers relying on both PRC2-EZH2 and PRC2-EZH1 complexes may be more effectively treated with dual inhibitors like UNC1999 [2].

Off-Target Interaction Assessment

The comprehensive off-target interaction assessment for UNC1999 employed multiple complementary approaches to evaluate potential unintended biological activities across diverse protein families and functional assays [1].

Table 5: Off-Target Interaction Assessment Summary

Assessment CategoryNumber of TargetsSelectivity ResultMethodologyKey Finding
Methyltransferase Panel15>10,000-foldRadioactive biochemical assayHigh selectivity for EZH2/EZH1
Kinase Panel50>200-foldEnzyme inhibition assayNo significant kinase inhibition
GPCR/Transporter Panel44>200-fold (except Sigma2)Radioligand binding assayMinimal off-target binding
Functional Assays2 (Histamine H3, Sigma2)No functional activityFunctional receptor assaysNo functional antagonism

The methyltransferase selectivity assessment represents the most critical component of off-target evaluation for UNC1999. Testing against 15 diverse lysine, arginine, and DNA methyltransferases revealed exceptional selectivity, with all alternative targets showing IC50 values exceeding 100,000 nanomolar [1]. This >10,000-fold selectivity margin provides strong confidence that biological effects observed with UNC1999 can be attributed specifically to EZH2 and EZH1 inhibition rather than interference with other methyltransferase activities.

Kinase cross-reactivity assessment was particularly important given the SAM-competitive mechanism of UNC1999 and the structural similarities between SAM and ATP-binding sites. The evaluation against 50 representative kinases demonstrated excellent selectivity, with no kinase showing more than 20 percent inhibition at 10,000 nanomolar concentration [1]. This finding eliminates concerns about potential interference with kinase signaling cascades that could confound interpretation of cellular studies.

The NIMH Psychoactive Drug Screen Program panel provided broad coverage of neurotransmitter receptors, transporters, and ion channels. Among 44 targets tested, 40 showed less than 50 percent inhibition at 10,000 nanomolar, indicating minimal cross-reactivity with neurotransmitter systems [1]. The four targets showing greater binding affinity were subjected to detailed Ki determinations and functional analysis.

Functional validation studies were conducted for histamine H3 receptor to determine whether observed binding translated to functional modulation. Despite demonstrating binding affinity (Ki = 300 nanomolar), UNC1999 showed no agonist or antagonist activity in functional assays up to 1,000 nanomolar [1]. This finding demonstrates that binding affinity does not necessarily predict functional activity, highlighting the importance of functional validation in off-target assessment.

The sigma2 receptor represented the most significant off-target interaction, with a Ki of 65 nanomolar representing only approximately 6-fold selectivity compared to EZH2 [1]. However, the biological significance of this interaction remains unclear due to the unknown nature of sigma2 functional assays and the uncertain physiological roles of sigma2 receptors [1]. This interaction should be considered in experimental design and interpretation when using UNC1999 at higher concentrations.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

569.34782364 g/mol

Monoisotopic Mass

569.34782364 g/mol

Heavy Atom Count

42

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

UNC1999

Dates

Last modified: 08-15-2023
1: Zhang P, de Gooijer MC, Buil LC, Beijnen JH, Li G, van Tellingen O. ABCB1 and ABCG2 restrict the brain penetration of a panel of novel EZH2-Inhibitors. Int J Cancer. 2015 Oct 15;137(8):2007-18. doi: 10.1002/ijc.29566. Epub 2015 Apr 24. PubMed PMID: 25868794.
2: Katona BW, Liu Y, Ma A, Jin J, Hua X. EZH2 inhibition enhances the efficacy of an EGFR inhibitor in suppressing colon cancer cells. Cancer Biol Ther. 2014;15(12):1677-87. doi: 10.4161/15384047.2014.972776. PubMed PMID: 25535899.
3: Xu B, On DM, Ma A, Parton T, Konze KD, Pattenden SG, Allison DF, Cai L, Rockowitz S, Liu S, Liu Y, Li F, Vedadi M, Frye SV, Garcia BA, Zheng D, Jin J, Wang GG. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia. Blood. 2015 Jan 8;125(2):346-57. doi: 10.1182/blood-2014-06-581082. Epub 2014 Nov 13. PubMed PMID: 25395428; PubMed Central PMCID: PMC4287641.
4: Konze KD, Ma A, Li F, Barsyte-Lovejoy D, Parton T, Macnevin CJ, Liu F, Gao C, Huang XP, Kuznetsova E, Rougie M, Jiang A, Pattenden SG, Norris JL, James LI, Roth BL, Brown PJ, Frye SV, Arrowsmith CH, Hahn KM, Wang GG, Vedadi M, Jin J. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1. ACS Chem Biol. 2013;8(6):1324-34. doi: 10.1021/cb400133j. Epub 2013 Apr 24. PubMed PMID: 23614352; PubMed Central PMCID: PMC3773059.

Explore Compound Types